Preleoheterin
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Overview
Description
Preparation Methods
Preleoheterin can be isolated from the fresh leaves of Leonurus japonicus . The isolation process involves extraction and purification techniques commonly used in natural product chemistry.
Chemical Reactions Analysis
Preleoheterin undergoes various chemical reactions typical of labdane diterpenes. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Preleoheterin has been studied for its anti-inflammatory properties. It inhibits the production of nitric oxide and pro-inflammatory cytokines in LPS-activated macrophages without inducing cytotoxicity at certain concentrations . This makes it a potential candidate for developing anti-inflammatory drugs. Additionally, this compound has shown potential in treating polycystic ovary syndrome (PCOS) by regulating endocrine disorders and reducing inflammatory responses .
Mechanism of Action
The mechanism of action of Preleoheterin involves the inhibition of pro-inflammatory pathways. It targets and inhibits the production of nitric oxide and pro-inflammatory cytokines, which are key mediators of inflammation . This inhibition helps reduce inflammation and its associated symptoms.
Comparison with Similar Compounds
Preleoheterin is similar to other labdane diterpenes such as leojaponin, 13-epi-preleoheterin, and iso-preleoheterin, which are also isolated from Leonurus japonicus . These compounds share similar structural features and biological activities, but this compound is unique in its specific anti-inflammatory properties and potential therapeutic applications .
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-13-14(21)15(22)16-17(2,3)6-5-7-18(16,4)20(13)9-8-19(24-20)10-11-23-12-19/h10-11,13-14,16,21H,5-9,12H2,1-4H3/t13-,14-,16+,18+,19-,20-/m1/s1 |
InChI Key |
LRQKKQYUECPRMI-YHUSEBDRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C(=O)[C@@H]2[C@@]([C@@]13CC[C@]4(O3)COC=C4)(CCCC2(C)C)C)O |
Canonical SMILES |
CC1C(C(=O)C2C(CCCC2(C13CCC4(O3)COC=C4)C)(C)C)O |
Origin of Product |
United States |
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